molecular formula C16H20N2O B555432 L-Isoleucine beta-naphthylamide CAS No. 732-84-3

L-Isoleucine beta-naphthylamide

Cat. No. B555432
CAS RN: 732-84-3
M. Wt: 256.34 g/mol
InChI Key: CEZPKIGJZWWHJT-NHYWBVRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of L-Isoleucine beta-naphthylamide is C16H20N2O, and its molecular weight is 256.34 g/mol . The structure includes an isoleucine moiety linked to a naphthylamide group .


Physical And Chemical Properties Analysis

L-Isoleucine beta-naphthylamide is a white to off-white powder . It has a storage temperature of 2-8°C .

Scientific Research Applications

  • Mass Spectrometry in Proteomics

    • L-isoleucine has been studied in the field of mass spectrometry, specifically in proteomics .
    • The study involved a systematic investigation of the fragmentations of L-leucine, L-isoleucine, and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry .
    • The researchers collected mass spectra of all three amino acids under a range of different collision energies to identify spontaneous and sequential fragmentation processes .
    • The results demonstrated that the three structural isomers can be distinguished by their collision-induced dissociation tandem mass spectra .
  • Pest Control and Antioxidant Activities

    • L-isoleucine, N-allyloxycarbonyl-, and dodecyl ester isolated from Actinokineospora fastidiosa has been used in pest control and antioxidant activities .
    • The bioactive compound was assessed on agricultural pests Spodoptera litura and Helicoverpa armigera, and mosquito vectors larvae Ae. aegypti, An. stephensi, and Cx. quinquefasciatus .
    • The compound showed high antifeedant activity on S. litura (80.80%) and H. armigera (84.49%); and larvicidal activity on S. litura (82.77%) and H. armigera (88.00%) at 25 μg/mL concentration .
    • The mosquito larvicidal effect of the compound resulted in mortality rates of 96.66%, 83.24%, 64.52%, 50.00%, and 40.00% against Ae. aegypti; 100.00%, 86.22%, 73.81%, 65.37%, and 56.24% against An. stephensi; 100.00%, 90.00%, 76.24%, 68.75%, and 56.23% against Cx. quinquefasciatus .
  • Animal Nutrition

    • L-isoleucine has been studied for its efficacy and safety in animal nutrition .
    • The product L-isoleucine contains on a dry matter basis not less than 93.4% L-isoleucine, about 5% other amino acids, and less than 1% unidentified impurities .
    • It is produced by a genetically modified Escherichia coli K12 .
    • The study was conducted to deliver a scientific opinion on the efficacy and safety of the product L-isoleucine for all animal species .
  • Haemoglobin Formation and Disease Detection
    • L-isoleucine is involved in vital biological processes such as haemoglobin formation .
    • It is also used in the detection of maple syrup urine disease in newborn screening programs .
    • One of the popular areas of research involving L-isoleucine is their characterization in metabolomics and sequencing of peptides by mass spectrometry .
    • As they are structural isomers, routine differentiation of L-leucine and L-isoleucine can be problematic .
    • This study demonstrates a systematic investigation of the fragmentations of L-leucine, L-isoleucine, and L-allo-isoleucine in combination with a thorough theoretical rationalization .
  • X-Ray Diffraction Studies

    • L-isoleucine has been studied under shocked conditions using X-Ray diffraction .
    • This type of study can provide valuable insights into the structural changes that occur in L-isoleucine under extreme conditions .
    • The results of such studies can have implications for various fields, including materials science, physics, and chemistry .
  • Bioactive Compounds in Pest Control

    • L-isoleucine, N-allyloxycarbonyl-, and dodecyl ester isolated from Actinokineospora fastidiosa has been used in pest control .
    • The bioactive compound was assessed on agricultural pests Spodoptera litura and Helicoverpa armigera, and mosquito vectors larvae Ae. aegypti, An. stephensi, and Cx. quinquefasciatus .
    • The compound showed high antifeedant activity on S. litura (80.80%) and H. armigera (84.49%); and larvicidal activity on S. litura (82.77%) and H. armigera (88.00%) at 25 μg/mL concentration .
    • The mosquito larvicidal effect of the compound resulted in mortality rates of 96.66%, 83.24%, 64.52%, 50.00%, and 40.00% against Ae. aegypti; 100.00%, 86.22%, 73.81%, 65.37%, and 56.24% against An. stephensi; 100.00%, 90.00%, 76.24%, 68.75%, and 56.23% against Cx. quinquefasciatus .

Safety And Hazards

L-Isoleucine beta-naphthylamide is classified as a Category 2 carcinogen, meaning it is suspected of causing cancer . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Future Directions

While specific future directions for L-Isoleucine beta-naphthylamide are not detailed in the available resources, research into the properties and applications of amino acid derivatives continues to be a field of interest .

properties

IUPAC Name

(2S,3S)-2-amino-3-methyl-N-naphthalen-2-ylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-3-11(2)15(17)16(19)18-14-9-8-12-6-4-5-7-13(12)10-14/h4-11,15H,3,17H2,1-2H3,(H,18,19)/t11-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZPKIGJZWWHJT-NHYWBVRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1=CC2=CC=CC=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350904
Record name N-Naphthalen-2-yl-L-isoleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Isoleucine beta-naphthylamide

CAS RN

732-84-3
Record name N-Naphthalen-2-yl-L-isoleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Isoleucine β-naphthylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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